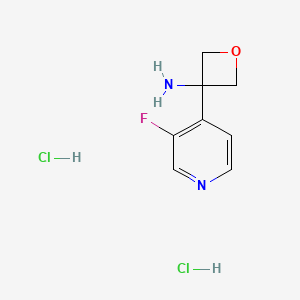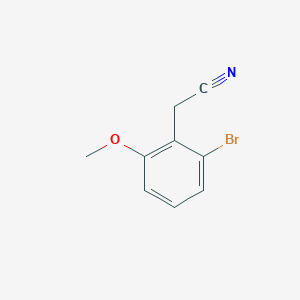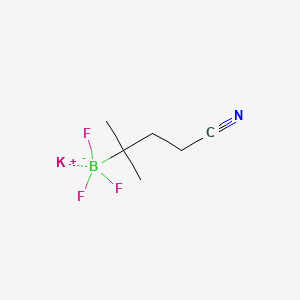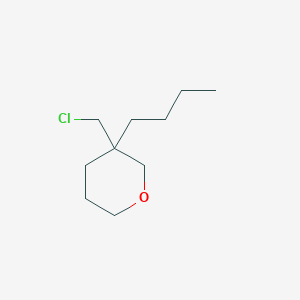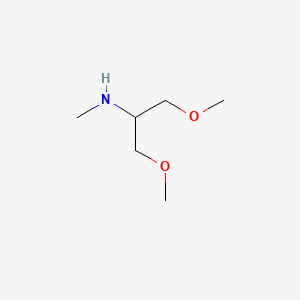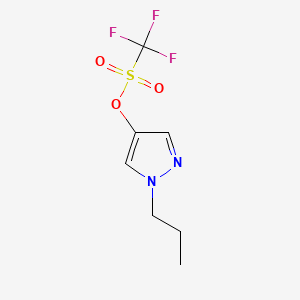
1-propyl-1H-pyrazol-4-yltrifluoromethanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-propyl-1H-pyrazol-4-yl trifluoromethanesulfonate is a chemical compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms. The trifluoromethanesulfonate group is known for its strong electron-withdrawing properties, making this compound particularly interesting for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-propyl-1H-pyrazol-4-yl trifluoromethanesulfonate typically involves the reaction of 1-propyl-1H-pyrazole with trifluoromethanesulfonic anhydride. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction. Common solvents used in this synthesis include dichloromethane or tetrahydrofuran. The reaction is typically conducted at low temperatures to control the reactivity of the trifluoromethanesulfonic anhydride .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This involves using larger reactors, continuous flow systems, and more efficient purification techniques to ensure high yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
1-propyl-1H-pyrazol-4-yl trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: The trifluoromethanesulfonate group can be substituted with other nucleophiles, such as amines or alcohols, to form new compounds.
Oxidation and Reduction: The pyrazole ring can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Catalysts: Palladium catalysts are often used in coupling reactions.
Solvents: Dichloromethane, tetrahydrofuran, and dimethylformamide are commonly used solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield a new pyrazole derivative with an amine group attached .
Aplicaciones Científicas De Investigación
1-propyl-1H-pyrazol-4-yl trifluoromethanesulfonate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-propyl-1H-pyrazol-4-yl trifluoromethanesulfonate involves its interaction with various molecular targets. The trifluoromethanesulfonate group enhances the compound’s reactivity, allowing it to participate in various chemical reactions. The pyrazole ring can interact with biological targets, potentially inhibiting enzymes or receptors involved in disease pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 1-phenyl-1H-pyrazol-4-yl trifluoromethanesulfonate
- 1-methyl-1H-pyrazol-4-yl trifluoromethanesulfonate
- 1-ethyl-1H-pyrazol-4-yl trifluoromethanesulfonate
Uniqueness
1-propyl-1H-pyrazol-4-yl trifluoromethanesulfonate is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The propyl group provides a different steric and electronic environment compared to other alkyl-substituted pyrazoles, potentially leading to unique chemical and biological properties .
Propiedades
Fórmula molecular |
C7H9F3N2O3S |
|---|---|
Peso molecular |
258.22 g/mol |
Nombre IUPAC |
(1-propylpyrazol-4-yl) trifluoromethanesulfonate |
InChI |
InChI=1S/C7H9F3N2O3S/c1-2-3-12-5-6(4-11-12)15-16(13,14)7(8,9)10/h4-5H,2-3H2,1H3 |
Clave InChI |
RAWPMWZDBCTRLW-UHFFFAOYSA-N |
SMILES canónico |
CCCN1C=C(C=N1)OS(=O)(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl 4-[(2S)-2-hydroxypropyl]piperazine-1-carboxylate](/img/structure/B13550095.png)
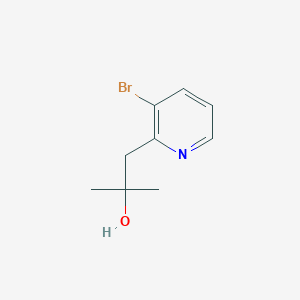
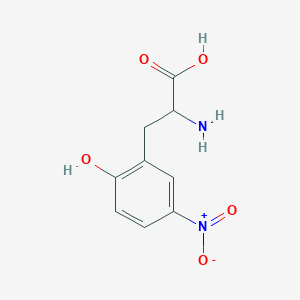
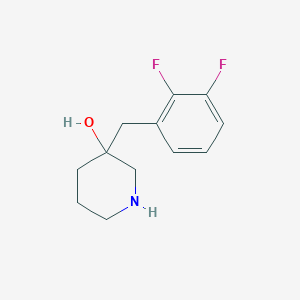
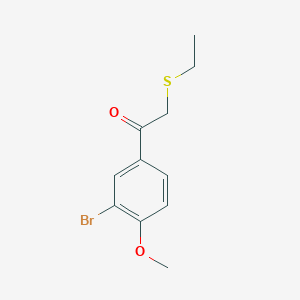
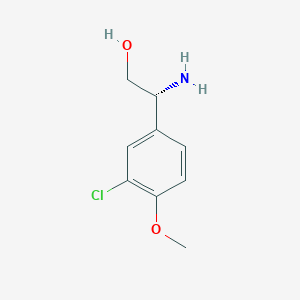
![1-[3-(Methylamino)pyrrolidin-1-yl]ethan-1-onedihydrochloride](/img/structure/B13550124.png)
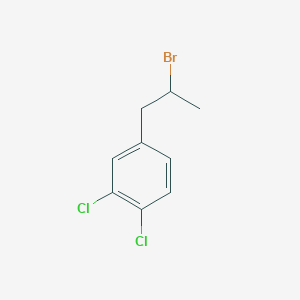
![Potassium trifluoro(5-oxaspiro[2.4]heptan-1-YL)borate](/img/structure/B13550135.png)
